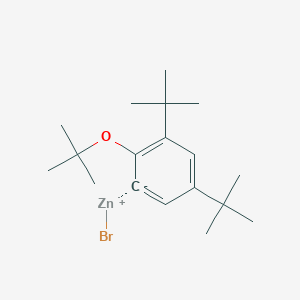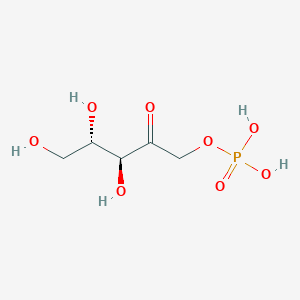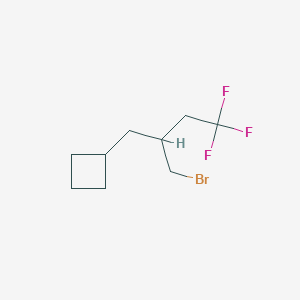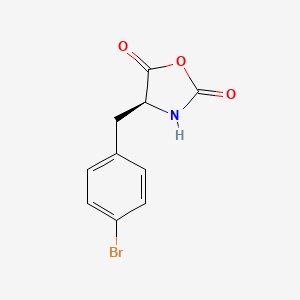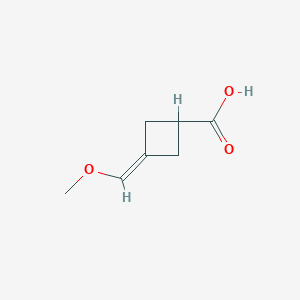
3-(Methoxymethylene)cyclobutanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methoxymethylene)cyclobutane-1-carboxylic acid: is an organic compound that features a cyclobutane ring substituted with a methoxymethylene group and a carboxylic acid group Cyclobutane derivatives are known for their strained ring structures, which can impart unique chemical reactivity and properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxymethylene)cyclobutane-1-carboxylic acid can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable cyclobutane derivative, the introduction of the methoxymethylene group can be achieved through a series of substitution reactions. The carboxylic acid group can be introduced via oxidation reactions or through the use of carboxylation techniques.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the production process. The choice of solvents, temperature, and pressure conditions are critical factors in scaling up the synthesis for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 3-(Methoxymethylene)cyclobutane-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as carboxylates.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The methoxymethylene group can participate in nucleophilic substitution reactions, leading to the formation of different substituted cyclobutane derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of suitable catalysts or under specific pH conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted cyclobutane derivatives.
Applications De Recherche Scientifique
Chemistry: In chemistry, 3-(Methoxymethylene)cyclobutane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine: In biological and medicinal research, this compound can be used to study the effects of cyclobutane derivatives on biological systems. Its potential as a pharmacophore makes it a candidate for drug development and the study of enzyme interactions.
Industry: Industrially, 3-(Methoxymethylene)cyclobutane-1-carboxylic acid can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for applications in polymer synthesis and as an intermediate in the manufacture of agrochemicals.
Mécanisme D'action
The mechanism by which 3-(Methoxymethylene)cyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The strained cyclobutane ring can undergo ring-opening reactions, releasing energy and forming reactive intermediates. These intermediates can then interact with biological molecules, leading to various biochemical effects. The methoxymethylene group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Cyclobutane-1-carboxylic acid: Lacks the methoxymethylene group, resulting in different reactivity and applications.
3-(Methoxymethyl)cyclobutane-1-carboxylic acid: Similar structure but with a methoxymethyl group instead of methoxymethylene, leading to variations in chemical behavior.
Cyclopropane derivatives: Smaller ring size, resulting in different strain and reactivity.
Uniqueness: 3-(Methoxymethylene)cyclobutane-1-carboxylic acid is unique due to the presence of both the methoxymethylene group and the cyclobutane ring. This combination imparts distinct chemical properties, such as increased ring strain and reactivity, making it valuable for specific synthetic and research applications.
Propriétés
Formule moléculaire |
C7H10O3 |
|---|---|
Poids moléculaire |
142.15 g/mol |
Nom IUPAC |
3-(methoxymethylidene)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C7H10O3/c1-10-4-5-2-6(3-5)7(8)9/h4,6H,2-3H2,1H3,(H,8,9) |
Clé InChI |
BCAPSAHQZALZKO-UHFFFAOYSA-N |
SMILES canonique |
COC=C1CC(C1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


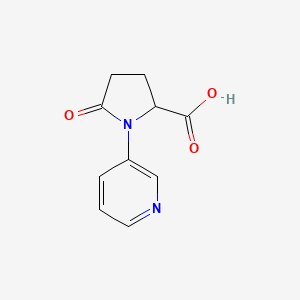
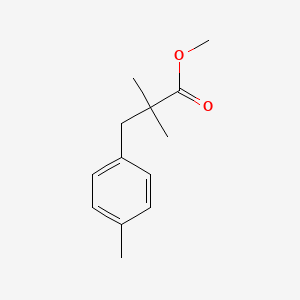
![2-[2-(1,3-Dioxan-2-yl)ethoxy]phenylZinc bromide](/img/structure/B14882964.png)
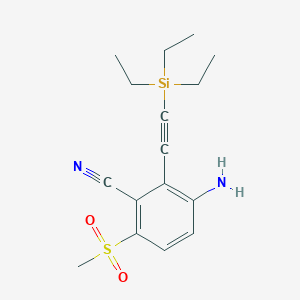
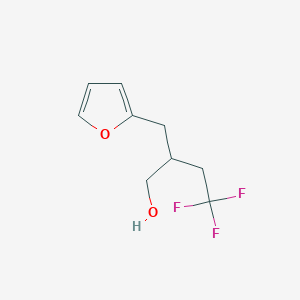

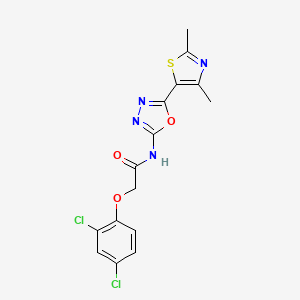
![2-(4-Bromophenyl)-7-chloroimidazo[1,2-a]pyridine](/img/structure/B14883005.png)

